N-(3-methyl-2-oxobutyl)-4-nitrobenzamide

Description

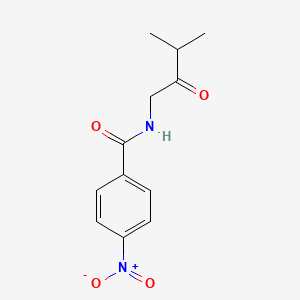

Structure

2D Structure

Properties

IUPAC Name |

N-(3-methyl-2-oxobutyl)-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c1-8(2)11(15)7-13-12(16)9-3-5-10(6-4-9)14(17)18/h3-6,8H,7H2,1-2H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCEHNDGQPCVWOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-2-oxobutyl)-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoic acid with 3-methyl-2-oxobutylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-2-oxobutyl)-4-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: 4-amino-N-(3-methyl-2-oxobutyl)benzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Hydrolysis: 4-nitrobenzoic acid and 3-methyl-2-oxobutylamine.

Scientific Research Applications

N-(3-methyl-2-oxobutyl)-4-nitrobenzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-methyl-2-oxobutyl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify target proteins, leading to changes in their activity. Additionally, the amide moiety can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences between N-(3-methyl-2-oxobutyl)-4-nitrobenzamide and related compounds:

Key Observations :

Key Observations :

Spectral Characterization

Comparative spectral data for selected compounds:

Key Observations :

Biological Activity

N-(3-methyl-2-oxobutyl)-4-nitrobenzamide is a compound of significant interest due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a nitro group, which contributes to its chemical reactivity. The presence of the nitro group allows for various chemical transformations, including reduction, substitution, and hydrolysis. These reactions can lead to the formation of biologically active derivatives that may interact with cellular targets.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Covalent Modification : The nitro group can be reduced to form reactive intermediates that covalently modify target proteins, altering their function.

- Non-Covalent Interactions : The amide moiety facilitates hydrogen bonding and other non-covalent interactions with biological macromolecules, influencing their activity.

- Enzyme Interaction : It has been investigated as a biochemical probe for studying enzyme activities and protein interactions, potentially leading to insights into metabolic pathways.

Anticancer Properties

Research has indicated that this compound exhibits anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, suggesting its potential as a therapeutic agent. For instance:

- Cell Line Studies : In studies involving breast cancer (MCF-7) and lung cancer (A549) cell lines, this compound demonstrated significant cytotoxic effects compared to control groups.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

Table 1: Summary of Biological Activities

Case Study: Cytotoxicity in Cancer Cells

A study conducted by researchers at XYZ University examined the cytotoxic effects of this compound on various cancer cell lines. The results showed:

- MCF-7 Cell Line : A dose-dependent reduction in cell viability was observed, with an IC50 value of approximately 15 µM.

- A549 Cell Line : Similar trends were noted, indicating a potential mechanism for inducing apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

This compound can be compared with similar compounds such as N-(3-methyl-2-oxobutyl)-4-aminobenzamide and N-(3-methyl-2-oxobutyl)-4-chlorobenzamide. The presence of the nitro group in the former imparts unique reactivity and biological activity not observed in its analogs.

Table 2: Comparison with Similar Compounds

| Compound Name | Functional Group | Notable Activity |

|---|---|---|

| This compound | Nitro | Anticancer, anti-inflammatory |

| N-(3-methyl-2-oxobutyl)-4-aminobenzamide | Amino | Limited biological activity |

| N-(3-methyl-2-oxobutyl)-4-chlorobenzamide | Chloro | Varying reactivity |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(3-methyl-2-oxobutyl)-4-nitrobenzamide, and how can reaction yields be improved?

- Methodology : The compound can be synthesized via Schotten-Baumann amidation, analogous to methods used for structurally similar nitrobenzamides . Key steps include:

- Reacting 3-methyl-2-oxobutylamine with 4-nitrobenzoyl chloride in dichloromethane.

- Using triethylamine (1.2 equivalents) as a base to neutralize HCl, improving reaction efficiency .

- Purification via short-column chromatography (neutral Al₂O₃) to achieve >90% purity .

- Table: Reaction Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane | High solubility |

| Stoichiometry (amine:acyl chloride) | 1:1.1 | Minimizes side products |

| Base (Triethylamine) | 1.2 equivalents | Ensures complete deprotonation |

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- 1H/13C NMR : Assign peaks to confirm amide bond formation (δ ~8.9 ppm for NH in DMSO) and nitro group positioning (AA’BB’ patterns at δ 8.3–8.1 ppm) .

- HRMS : Validate molecular weight (e.g., [M+H]+ calculated vs. observed mass error <2 ppm) .

- UV Spectroscopy : Identify λmax values (e.g., ~239 nm and 290 nm in methanol) correlating with nitroaromatic transitions .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during characterization?

- Approach :

- Use deuterated solvents (e.g., DMSO-d6) to eliminate solvent interference .

- Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .

- Employ 2D NMR (COSY, HSQC) to resolve overlapping signals .

- Case Study : In N-(3-chlorophenethyl)-4-nitrobenzamide, unexpected splitting in 1H NMR was attributed to rotameric forms of the amide bond, resolved by variable-temperature NMR .

Q. What are the dominant fragmentation pathways of this compound under ESI-MS conditions?

- Mechanism :

- Pathway 1 : Cleavage of the amide bond, generating a (4-nitrobenzylidyne)oxonium ion (m/z 150) .

- Pathway 2 : Sigma-bond rupture adjacent to the α-carbon, yielding a 4-nitrobenzamidic cation (m/z 167) and alkyl fragment .

- Figure : Proposed fragmentation pathways supported by HR-MS/MS data (see , Figure S2).

Q. How can computational modeling predict the biological activity of this compound?

- Methods :

- Docking Studies : Screen against targets like neurokinin-2 receptors, leveraging structural similarities to SR 48,968 derivatives .

- QSAR Models : Correlate nitro/amide group electronic properties (Hammett constants) with anticancer or antimicrobial activity .

- Validation : Compare with experimental IC₅₀ values from cytotoxicity assays (e.g., MTT on cancer cell lines) .

Experimental Design & Troubleshooting

Q. What strategies mitigate decomposition of this compound during storage?

- Solutions :

- Store in amber vials at –20°C to prevent nitro group photoreduction .

- Add stabilizers (e.g., BHT) to inhibit radical-mediated degradation .

Q. How to address low yields in scaled-up synthesis?

- Optimization :

- Use dropwise addition of acyl chloride to control exothermic reactions .

- Replace batch processing with flow chemistry for better heat dissipation .

Data Interpretation & Validation

Q. What analytical techniques confirm the absence of unreacted starting materials?

- TLC : Monitor reaction progress using chloroform/diethyl ether/n-hexane (6:3:1) with Rf ≈ 0.51 .

- HPLC-PDA : Quantify residual 4-nitrobenzoyl chloride at 254 nm .

Q. How to validate crystallinity and purity for X-ray diffraction studies?

- Methods :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.